

# Synthesis of Ethyl 2-(dimethylamino)acetate: A Technical Guide

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## Compound of Interest

Compound Name: **Ethyl 2-(dimethylamino)acetate**

Cat. No.: **B1347004**

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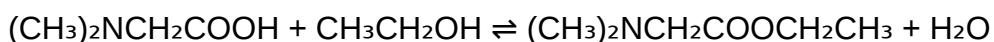
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a primary synthesis pathway for **Ethyl 2-(dimethylamino)acetate**, a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines the core chemical reaction, a detailed experimental protocol, and relevant physicochemical and quantitative data to support research and development activities.

## Overview and Core Synthesis Pathway

**Ethyl 2-(dimethylamino)acetate**, also known as N,N-Dimethylglycine ethyl ester, is a glycine derivative with applications in various synthetic processes. The most common and direct method for its preparation is the Fischer esterification of N,N-Dimethylglycine with ethanol in the presence of an acid catalyst. This reaction is favored for its use of readily available starting materials and relatively straightforward procedure.

The overall reaction is as follows:



The reaction involves the protonation of the carboxyl group of N,N-Dimethylglycine by the acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of ethanol leads to the formation of a tetrahedral intermediate. The elimination of a water

molecule and deprotonation of the carbonyl group yield the final ester product, **Ethyl 2-(dimethylamino)acetate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-(dimethylamino)acetate** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	131.17 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	33229-89-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	150-151 °C (lit.) <a href="#">[1]</a> <a href="#">[2]</a>
Density	0.928 g/mL at 25 °C (lit.) <a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index (n <sub>20</sub> /D)	1.413 (lit.) <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of **Ethyl 2-(dimethylamino)acetate** via Fischer esterification.

### Materials:

- N,N-Dimethylglycine
- Anhydrous Ethanol
- Concentrated Sulfuric Acid (or other suitable acid catalyst like silica gel sulfonic acid[\[5\]](#))
- Sodium Bicarbonate (saturated aqueous solution)
- Anhydrous Magnesium Sulfate

- Diethyl Ether
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-Dimethylglycine in an excess of anhydrous ethanol.
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
- Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the effervescence ceases.
- Aqueous Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude **Ethyl 2-(dimethylamino)acetate**.
- Purification: The crude product can be further purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

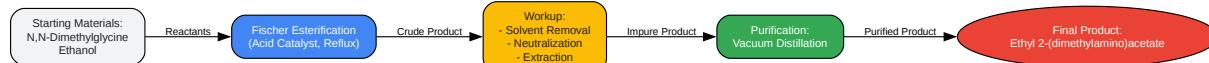
## Quantitative Data

The following table summarizes representative quantitative data for the synthesis of **Ethyl 2-(dimethylamino)acetate** via the described Fischer esterification method.

Parameter	Value
Typical Yield	80-95%
Purity (by GC-MS)	>98%
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	4.19 (q, J=7.1 Hz, 2H), 3.12 (s, 2H), 2.35 (s, 6H), 1.28 (t, J=7.1 Hz, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ (ppm)	171.2, 60.8, 58.4, 45.5, 14.2
Mass Spectrum (EI)	m/z 131 (M <sup>+</sup> ), 102, 88, 58

## Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for **Ethyl 2-(dimethylamino)acetate**.



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Caption: Synthesis and Purification Workflow for **Ethyl 2-(dimethylamino)acetate**.

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- To cite this document: BenchChem. [Synthesis of Ethyl 2-(dimethylamino)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347004#synthesis-pathway-for-ethyl-2-dimethylamino-acetate\]](https://www.benchchem.com/product/b1347004#synthesis-pathway-for-ethyl-2-dimethylamino-acetate)

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